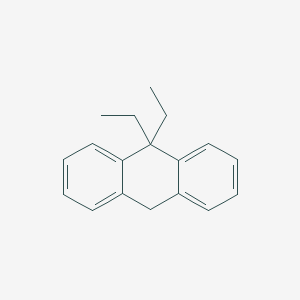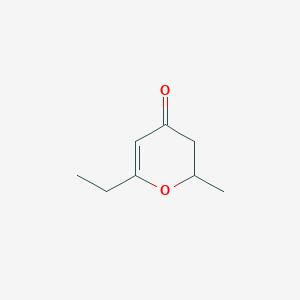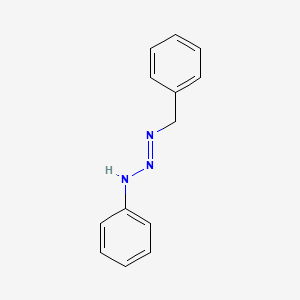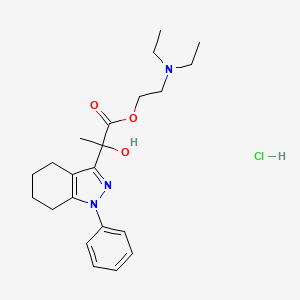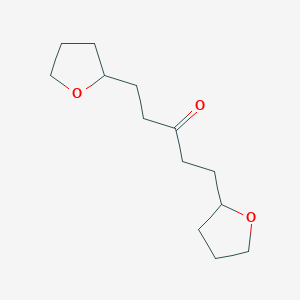
1,5-Bis(oxolan-2-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(oxolan-2-yl)pentan-3-one is an organic compound characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a pentan-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-one typically involves the reaction of a suitable precursor with oxolane derivatives under controlled conditions. One common method involves the use of a pentan-3-one derivative as the starting material, which undergoes a nucleophilic substitution reaction with oxolane derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(oxolan-2-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(oxolan-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence its biological and chemical properties. The oxolane rings and ketone group play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A similar compound with benzimidazole rings instead of oxolane rings.
1,5-Bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one: Another derivative with chloro-substituted benzimidazole rings.
Uniqueness
1,5-Bis(oxolan-2-yl)pentan-3-one is unique due to the presence of oxolane rings, which impart distinct chemical and physical properties compared to its benzimidazole counterparts
Eigenschaften
CAS-Nummer |
21133-22-2 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1,5-bis(oxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C13H22O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h12-13H,1-10H2 |
InChI-Schlüssel |
HJVYYGDXIUORHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC(=O)CCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


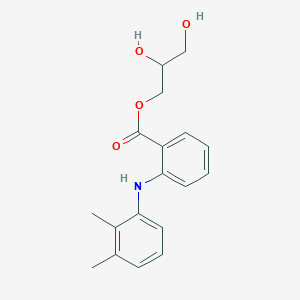
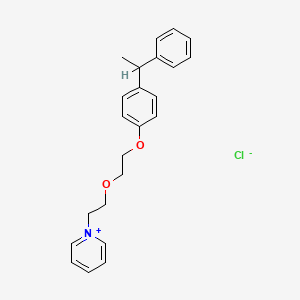
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
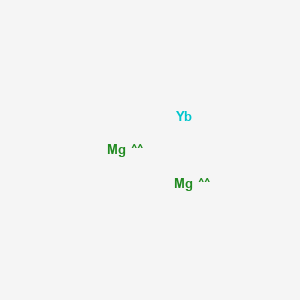
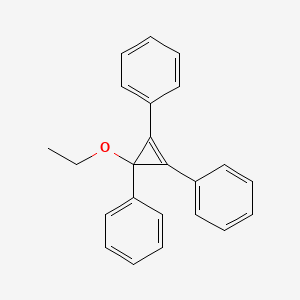
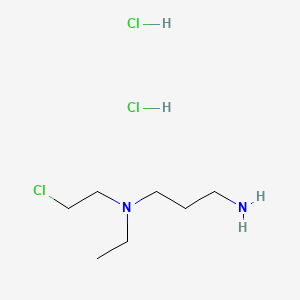
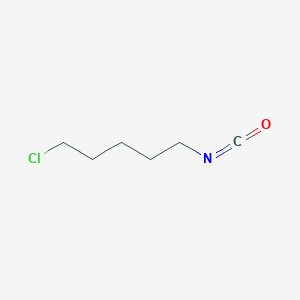

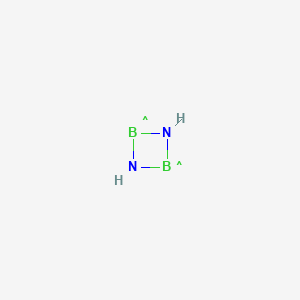
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
